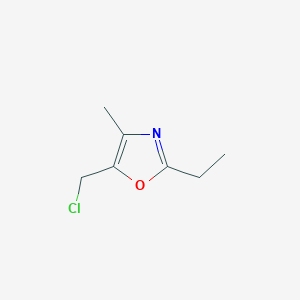

5-(Chloromethyl)-2-ethyl-4-methyl-1,3-oxazole

CAS No.: 1206975-47-4

Cat. No.: VC5787528

Molecular Formula: C7H10ClNO

Molecular Weight: 159.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1206975-47-4 |

|---|---|

| Molecular Formula | C7H10ClNO |

| Molecular Weight | 159.61 |

| IUPAC Name | 5-(chloromethyl)-2-ethyl-4-methyl-1,3-oxazole |

| Standard InChI | InChI=1S/C7H10ClNO/c1-3-7-9-5(2)6(4-8)10-7/h3-4H2,1-2H3 |

| Standard InChI Key | RYMGKQKBACEXPP-UHFFFAOYSA-N |

| SMILES | CCC1=NC(=C(O1)CCl)C |

Introduction

Chemical Structure and Nomenclature

5-(Chloromethyl)-2-ethyl-4-methyl-1,3-oxazole (IUPAC name: 5-(chloromethyl)-2-ethyl-4-methyl-1,3-oxazole) is a heterocyclic organic compound belonging to the oxazole family. Its structure consists of:

-

A five-membered oxazole ring (1,3-oxazole) with one oxygen and one nitrogen atom.

-

A chloromethyl (-CH2Cl) group at position 5.

-

An ethyl (-CH2CH3) substituent at position 2.

-

A methyl (-CH3) group at position 4.

The molecular formula is C7H10ClNO, yielding a molecular weight of 159.61 g/mol. Structural analogs, such as 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole (CAS 103788-61-0), demonstrate similar reactivity patterns due to the electron-withdrawing effects of the chloromethyl group .

Synthesis and Reaction Pathways

Synthetic Strategies

While no direct synthesis routes for 5-(chloromethyl)-2-ethyl-4-methyl-1,3-oxazole are documented, analogous compounds suggest viable approaches:

-

Cyclization of Precursor Amides:

Substituted oxazoles are often synthesized via the Robinson-Gabriel synthesis, involving cyclodehydration of α-acylaminoketones. For example, 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole is produced through a two-step process using hydrogen chloride and trichlorophosphate . Adapting this method, a hypothetical pathway could involve:-

Step 1: Condensation of ethyl glycinate with a β-ketoamide derivative.

-

Step 2: Chlorination using POCl3 or SOCl2 to introduce the chloromethyl group.

-

-

Post-Functionalization:

Introducing the chloromethyl group via nucleophilic substitution on preformed oxazole rings. For instance, 4-(chloromethyl)-2-(4-methylphenyl)-1,3-oxazole (CAS 137090-44-9) is synthesized by reacting hydroxylmethyl precursors with thionyl chloride .

Key Reaction Conditions

-

Temperature: Reactions typically occur between 20°C (room temperature) and reflux conditions (e.g., 80°C in chloroform) .

-

Catalysts: Acidic catalysts (e.g., HCl) or phosphoryl chloride (POCl3) are common in cyclization steps .

-

Solvents: Polar aprotic solvents like 1,4-dioxane or chloroform are preferred for their ability to stabilize intermediates .

Physicochemical Properties

Thermal Stability

Analogous chloromethyl oxazoles exhibit melting points in the range of 77.8–78.3°C . The ethyl and methyl substituents in 5-(chloromethyl)-2-ethyl-4-methyl-1,3-oxazole likely reduce crystallinity compared to phenyl-substituted analogs, potentially lowering the melting point.

Spectral Characteristics

-

IR Spectroscopy: Expected peaks include:

-

C-Cl stretch: 650–750 cm⁻¹.

-

C=N stretch: 1640–1680 cm⁻¹.

-

C-O stretch: 1200–1250 cm⁻¹.

-

-

NMR Spectroscopy:

Applications and Industrial Relevance

Pharmaceutical Intermediates

Chloromethyl oxazoles serve as precursors for antiviral and antimicrobial agents. For example:

-

Antiviral Agents: Analogous compounds inhibit viral protease activity by mimicking peptide substrates .

-

Anticancer Drugs: Oxazole rings enhance membrane permeability in kinase inhibitors .

Agrochemical Uses

The chloromethyl group’s reactivity facilitates derivatization into herbicides and fungicides. For instance, 4-(chloromethyl)-2-(3-methylphenyl)-1,3-oxazole (CAS 521266-92-2) is a key intermediate in fungicide synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume